1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
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Overview
Description
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a rigid structure with closely spaced nitrogen atoms. This unique configuration makes it an efficient bidentate ligand, capable of forming stable complexes with transition metals. The compound is of significant interest in various fields, including radiopharmaceuticals, due to its ability to form stable metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can be synthesized through the reaction of 1,5-dibromopentane with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in the presence of a base such as triethylamine. The reaction typically occurs in chloroform, and the product is purified by crystallization and washing with water .
Industrial Production Methods
While specific industrial production methods for 1,5-Diethyl-3,7-diazabicyclo[33
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications.
Scientific Research Applications
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has several scientific research applications:
Chemistry: Used as a ligand in the formation of stable metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, the compound forms stable complexes with radioactive metals, which can then be used for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 1,5-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and the stability of the complexes it forms. This makes it particularly useful in applications requiring stable metal complexes, such as in radiopharmaceuticals .
Properties
IUPAC Name |
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10-5-12-7-11(4-2,9(10)14)8-13-6-10/h9,12-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZRXZRIFYRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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